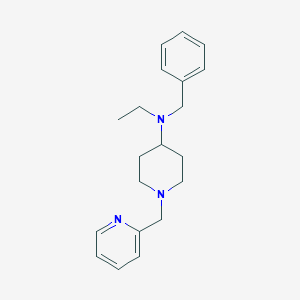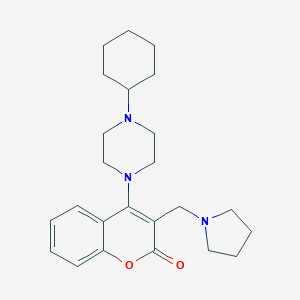![molecular formula C25H35N3O B247068 1-Benzyl-4-[1-(4-ethoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247068.png)
1-Benzyl-4-[1-(4-ethoxybenzyl)-4-piperidinyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-[1-(4-ethoxybenzyl)-4-piperidinyl]piperazine, also known as BEBPP, is a compound that belongs to the class of piperazine derivatives. It has been the subject of numerous scientific studies due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 1-Benzyl-4-[1-(4-ethoxybenzyl)-4-piperidinyl]piperazine is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. It is also thought to have an effect on the GABAergic system, which plays a role in the regulation of anxiety and mood.
Biochemical and Physiological Effects:
1-Benzyl-4-[1-(4-ethoxybenzyl)-4-piperidinyl]piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which can have a positive effect on mood and behavior. It has also been shown to have an analgesic effect, reducing pain sensitivity in animal models. In addition, 1-Benzyl-4-[1-(4-ethoxybenzyl)-4-piperidinyl]piperazine has been shown to have anti-inflammatory effects, reducing the levels of pro-inflammatory cytokines in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Benzyl-4-[1-(4-ethoxybenzyl)-4-piperidinyl]piperazine in lab experiments is its high potency. This means that smaller amounts of the compound can be used, reducing the cost of experiments. However, the high potency of 1-Benzyl-4-[1-(4-ethoxybenzyl)-4-piperidinyl]piperazine can also make it difficult to work with, as it requires careful handling and storage. In addition, the exact mechanism of action of 1-Benzyl-4-[1-(4-ethoxybenzyl)-4-piperidinyl]piperazine is not fully understood, which can make it difficult to design experiments that target specific pathways.
Orientations Futures
There are a number of future directions for research on 1-Benzyl-4-[1-(4-ethoxybenzyl)-4-piperidinyl]piperazine. One area of interest is its potential use in the treatment of neurodegenerative diseases. Studies have shown that 1-Benzyl-4-[1-(4-ethoxybenzyl)-4-piperidinyl]piperazine has neuroprotective effects, making it a promising candidate for the treatment of diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of depression and anxiety. Studies have shown that 1-Benzyl-4-[1-(4-ethoxybenzyl)-4-piperidinyl]piperazine has an effect on neurotransmitters such as dopamine and serotonin, which play a role in mood regulation. Finally, further research is needed to fully understand the mechanism of action of 1-Benzyl-4-[1-(4-ethoxybenzyl)-4-piperidinyl]piperazine, which could lead to the development of more targeted therapies.
In conclusion, 1-Benzyl-4-[1-(4-ethoxybenzyl)-4-piperidinyl]piperazine is a compound that has been the subject of numerous scientific studies due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1-Benzyl-4-[1-(4-ethoxybenzyl)-4-piperidinyl]piperazine as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1-Benzyl-4-[1-(4-ethoxybenzyl)-4-piperidinyl]piperazine involves the reaction of 4-ethoxybenzylamine with piperazine in the presence of benzyl chloride. This reaction results in the formation of 1-benzyl-4-[1-(4-ethoxybenzyl)-4-piperidinyl]piperazine. The purity of the compound is then confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
1-Benzyl-4-[1-(4-ethoxybenzyl)-4-piperidinyl]piperazine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of depression, anxiety, and schizophrenia. In addition, 1-Benzyl-4-[1-(4-ethoxybenzyl)-4-piperidinyl]piperazine has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
1-Benzyl-4-[1-(4-ethoxybenzyl)-4-piperidinyl]piperazine |
|---|---|
Formule moléculaire |
C25H35N3O |
Poids moléculaire |
393.6 g/mol |
Nom IUPAC |
1-benzyl-4-[1-[(4-ethoxyphenyl)methyl]piperidin-4-yl]piperazine |
InChI |
InChI=1S/C25H35N3O/c1-2-29-25-10-8-23(9-11-25)21-26-14-12-24(13-15-26)28-18-16-27(17-19-28)20-22-6-4-3-5-7-22/h3-11,24H,2,12-21H2,1H3 |
Clé InChI |
MHEAHOFCMRUVKX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)CN2CCC(CC2)N3CCN(CC3)CC4=CC=CC=C4 |
SMILES canonique |
CCOC1=CC=C(C=C1)CN2CCC(CC2)N3CCN(CC3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B246986.png)



amino]-N-(2-fluorophenyl)propanamide](/img/structure/B246994.png)
![N-(4-Methoxy-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B246996.png)
![3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide](/img/structure/B246997.png)

![N-(2-furylmethyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B247001.png)
![7-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B247002.png)
![6-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B247003.png)
![1-[1-(3-Methylcyclohexyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247005.png)

![2-{4-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B247007.png)